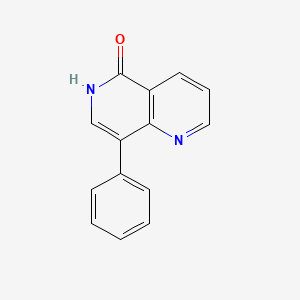
2-methylpropyl N-(4-bromophenyl)carbamate
概要
説明
2-methylpropyl N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of carbamic acid where the hydrogen atom is replaced by a 4-bromophenyl group and the esterification occurs with isobutyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 4-bromophenyl-, isobutyl ester typically involves the reaction of 4-bromophenyl isocyanate with isobutyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., triethylamine) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of carbamic acid, 4-bromophenyl-, isobutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
化学反応の分析
Types of Reactions
2-methylpropyl N-(4-bromophenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-bromophenyl carbamic acid and isobutyl alcohol.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: 4-bromophenyl carbamic acid and isobutyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Corresponding oxidized or reduced products.
科学的研究の応用
2-methylpropyl N-(4-bromophenyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its structural features.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
作用機序
The mechanism of action of carbamic acid, 4-bromophenyl-, isobutyl ester depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors and modulating their activity.
類似化合物との比較
Similar Compounds
- Carbamic acid, 4-bromophenyl-, ethyl ester
- Carbamic acid, 4-bromophenyl-, methyl ester
- Carbamic acid, 4-bromophenyl-, propyl ester
Uniqueness
2-methylpropyl N-(4-bromophenyl)carbamate is unique due to its specific ester group, which can influence its reactivity and physical properties. The isobutyl group provides steric hindrance, potentially affecting the compound’s interaction with other molecules and its overall stability.
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
2-methylpropyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChIキー |
RLWSHMZGSITDJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B8725866.png)










![1H-Benz[f]indene-1,3(2H)-dione](/img/structure/B8725928.png)
![Benzoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B8725936.png)
